molecular formula C17H16N2O6 B15005222 3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid

3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid

Cat. No.: B15005222
M. Wt: 344.32 g/mol
InChI Key: UIMKAIASSOFKRI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic compounds It features a methoxyphenyl group and a nitrobenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the amide bond between the nitrobenzoyl group and the propanoic acid.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity. The nitro and methoxy groups could play roles in binding interactions or redox reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-aminopropanoic acid: Lacks the nitro group.

    3-(2-Nitrobenzoyl)amino propanoic acid: Lacks the methoxy group.

    3-(4-Methoxyphenyl)-3-(benzoyl)amino propanoic acid: Lacks the nitro group on the benzoyl ring.

Uniqueness

The presence of both the methoxy and nitro groups in 3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid may confer unique chemical reactivity and biological activity, making it a compound of interest for various applications.

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C17H16N2O6/c1-25-12-8-6-11(7-9-12)14(10-16(20)21)18-17(22)13-4-2-3-5-15(13)19(23)24/h2-9,14H,10H2,1H3,(H,18,22)(H,20,21)

InChI Key

UIMKAIASSOFKRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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